molecular formula C15H14O2 B349261 2,3-Diphenylpropionic acid CAS No. 3333-15-1

2,3-Diphenylpropionic acid

Cat. No. B349261
CAS RN: 3333-15-1
M. Wt: 226.27g/mol
InChI Key: PCRICPYPVZKEBZ-UHFFFAOYSA-N
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Description

2,3-Diphenylpropionic acid, also known by its CAS number 3333-15-1, is a chemical compound with the linear formula C15H14O2 . It has a molecular weight of 226.278 . This compound is part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 2,3-diphenylpropionic acid involves the reaction of phenylacetic acid with benzyl chloride in the presence of sodium amide in liquid ammonia . The crude product is then recrystallized from petroleum ether to yield the final product .


Molecular Structure Analysis

The molecular structure of 2,3-Diphenylpropionic acid is represented by the linear formula C15H14O2 . The IUPAC Standard InChI is InChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17) .


Physical And Chemical Properties Analysis

2,3-Diphenylpropionic acid is a grey powder . Its melting point ranges from 86.0 to 90.0 °C .

Scientific Research Applications

  • VLA-4 Antagonists : 2,3-Diphenylpropionic acid derivatives have been identified as highly potent VLA-4 antagonists, useful in inhibiting intercellular adhesion. A representative compound showed an IC(50) of 1.7 nM and demonstrated good pharmacokinetics and oral bioavailability (Hoshina et al., 2005).

  • Solid-Phase Synthesis : A study on the solid-phase synthesis of a 2,3-Diphenylpropionic acid library for VLA-4 antagonist applications revealed several compounds as potent antagonists (Hoshina et al., 2005).

  • Chiral Extraction Optimization : Research on the optimization of chiral extraction of 2,3-diphenylpropionic acid enantiomers in centrifugal contactor separators, identified efficient extraction systems and provided insight into the extraction mechanism and thermodynamics (Wang et al., 2019).

  • NMR Spectra and Conformation Analysis : A study analyzing the NMR spectral characteristics and conformational equilibria of 2,3-diphenylpropionic acid and its derivatives highlighted the predominance of specific conformers (Spassov et al., 1974).

  • Enantiomeric Separation in Medicine : High-performance liquid chromatography was used for the enantiomeric separation of 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, an important medicinal intermediate, achieving baseline separation under certain conditions (Qiao Hong-mei, 2013).

  • Hepatic Drug Metabolism : A study on 2,2-diphenylpropionic acid N,N-diethylaminoethyl ester hydrochloride demonstrated its diphasic action on hepatic drug metabolism in mice, showing both inhibitory and inducing effects at different times post-administration (Beyhl et al., 1982).

  • Antioxidant Activity : Diphenylpropionamide derivatives, synthesized from 2,2- and 3,3-diphenylpropionic acid, were evaluated for their antioxidant and antiproliferative activities, demonstrating significant results (Urbani et al., 2008).

  • Lipase-Catalyzed Hydrolysis : Research on the lipase-catalyzed hydrolysis of (R,S)-2,3-diphenylpropionic methyl ester in an aqueous system with hydroxypropyl-β-cyclodextrin showed increased substrate conversion and high enantiomeric excess, providing an efficient alternative method for enantioselective hydrolysis (Cheng et al., 2018).

Safety And Hazards

2,3-Diphenylpropionic acid may cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

2,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRICPYPVZKEBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801311088
Record name 2,3-Diphenylpropanoic acid
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Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Diphenylpropionic acid

CAS RN

3333-15-1
Record name 2,3-Diphenylpropanoic acid
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Record name 2,3-Diphenylpropionic acid
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Record name 3333-15-1
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Record name 2,3-Diphenylpropionic acid
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Synthesis routes and methods

Procedure details

10% Palladium on charcoal (0.8 g) was added to a solution of α-phenylcinnamic acid (10.0 g, 0.0445 mol) in ethanol (200 ml). The mixture was hydrogenated at ambient temperature. The mixture was filtered through Celite, and the solvent was evaporated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
123
Citations
W Wang, W Xu, G Dai, P Zhang, K Tang - Process Biochemistry, 2019 - Elsevier
This paper reports the process optimization of chiral extraction of 2,3-diphenylpropionic acid (2,3-2-PPA) enantiomers by experiment and simulation in centrifugal contactor separators. …
Number of citations: 2 www.sciencedirect.com
CL Ma, SL Zhang, ZS Hu, RF Zhang - Journal of Coordination …, 2012 - Taylor & Francis
Full article: Syntheses and structural characterization of organotin(IV) complexes derived from reaction of 2,3-diphenylpropionic acid and various alkyltin salts Skip to Main Content …
Number of citations: 2 www.tandfonline.com
Y Hoshina, S Ikegami, A Okuyama, H Fukui… - Bioorganic & medicinal …, 2005 - Elsevier
The discovery and SAR of 2,3-diphenylpropionic acid derivatives as highly potent VLA-4 antagonists are described. One representative compound, 9cc has inhibited intercellular …
Number of citations: 14 www.sciencedirect.com
Y Hoshina, S Ikegami, K Fujimoto, A Okuyama… - Tetrahedron letters, 2005 - Elsevier
2,3-Diphenylpropionic acid library for VLA-4 antagonist was synthesized on solid-phase. Comparison of the two synthetic routes via an orthogonal generation of two aromatic amino …
Number of citations: 6 www.sciencedirect.com
G Szőllősi, B Hermán, K Felföldi, F Fülöp… - Journal of Molecular …, 2008 - Elsevier
The enantioselective hydrogenation of mono and dimethoxy-substituted 2,3-diphenylpropenoic acids has been studied over cinchonidine modified supported Pd catalyst. The …
Number of citations: 36 www.sciencedirect.com
Q Cheng, G Liu, P Zhang, W Xu… - Biotechnology …, 2018 - Wiley Online Library
The enantioselective hydrolysis of (R,S)‐2,3‐diphenylpropionic methyl ester ((R,S)‐2,3‐2‐PPAME) catalyzed by lipase to (R)‐2,3‐diphenylpropionic acid ((R)‐2,3‐2‐PPA) was studied …
Number of citations: 1 aiche.onlinelibrary.wiley.com
T Ando, N Tokura - Bulletin of the Chemical Society of Japan, 1958 - journal.csj.jp
When allylbenzene was treated with the same moles of sodium amide and benzyl chloride in liquid ammonia, one or two benzyl radicals were introduced into allylbenzene to produce 3,…
Number of citations: 5 www.journal.csj.jp
Y Nitta, Y Ueda, T Imanaka - Chemistry letters, 1994 - journal.csj.jp
Prochiral (E)-α-phenylcinnamic acid was hydrogenated enantioselectively over alumina- and titania-supported Pd catalysts modified with cinchonidine giving optical yields of 36.9% …
Number of citations: 77 www.journal.csj.jp
Y Jin, W Sun, H Lv, S Tong - Chirality, 2020 - Wiley Online Library
The inclusion interaction between hydroxypropyl‐β‐cyclodextrin (HP‐β‐CD) and 21 2‐aryl carboxylic acids was investigated by UV (ultraviolet) spectrophotometer. The inclusion …
Number of citations: 4 onlinelibrary.wiley.com
R Stomberg, V Langer, K Lundquist - Acta Crystallographica Section …, 2006 - scripts.iucr.org
Racemic threo-3-hydroxy-2,3-diphenylpropionic acid, C15H14O3, (I), crystallizes from ethyl acetate as a conglomerate of separate (+)- and (−)-crystals. The geometries of (I) and its …
Number of citations: 1 scripts.iucr.org

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